H-alpha-Me-D-Phe(4-Br)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

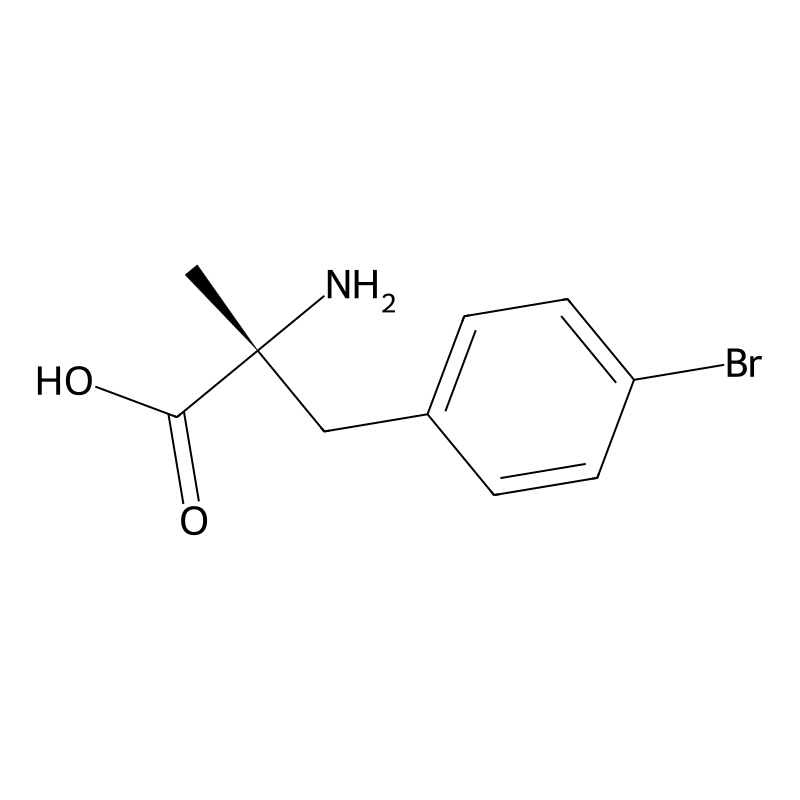

H-alpha-Me-D-Phenylalanine (4-Bromo)-Hydroxyl, commonly referred to as H-alpha-Me-D-Phe(4-Br)-OH, is a synthetic amino acid derivative characterized by the presence of a bromo substituent at the para position of the phenyl ring. This compound belongs to a class of modified phenylalanines, which are integral to various biochemical applications. Its chemical formula is , and it has a molecular weight of approximately 356.24 g/mol .

Amino Acid Analogue: The molecule shares some structural similarities with certain amino acids, particularly with phenylalanine (Phe). This suggests it could be studied as a non-natural amino acid analogue. Researchers might investigate its potential to interfere with or modulate natural amino acid pathways in biological systems [].

Chirality and Bioactivity: The presence of the "R" configuration at the second carbon atom indicates a specific three-dimensional structure. This chirality can influence how the molecule interacts with biological targets. Researchers might explore the potential for (R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid to exhibit biological activity due to its specific spatial arrangement [].

Bromine Substitution: The presence of a bromine atom on the phenyl ring introduces a potential site for chemical modification. This could allow researchers to create derivatives of the molecule with potentially different properties for further investigation.

Further Research:

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for further derivatization.

- Peptide Bond Formation: As an amino acid derivative, it can be incorporated into peptides through standard peptide coupling reactions.

- Decarboxylation: Under specific conditions, it may undergo decarboxylation, leading to the formation of amines.

The compound's synthesis often employs the Hell-Volhard-Zelinsky reaction to introduce the bromine substituent onto the aromatic ring .

H-alpha-Me-D-Phe(4-Br)-OH exhibits significant biological activity, particularly in pharmacology and biochemistry:

- Opioid Analogs: It is structurally similar to endogenous opioid peptides and has been studied for its potential in developing analgesics.

- Neurotransmitter Modulation: The compound may influence neurotransmitter systems due to its structural similarity to phenylalanine, potentially affecting mood and cognition.

- Antimicrobial Properties: Some studies suggest that derivatives of phenylalanine can exhibit antimicrobial activity, although specific data on H-alpha-Me-D-Phe(4-Br)-OH is limited .

The synthesis of H-alpha-Me-D-Phe(4-Br)-OH can be achieved through several methods:

- Bromination of Phenylalanine: Starting from D-Phenylalanine, bromination can occur at the para position using brominating agents such as N-bromosuccinimide.

- Hell-Volhard-Zelinsky Reaction: This method involves converting a carboxylic acid derivative into an alpha-bromo carboxylic acid. The reaction proceeds through several steps including acyl bromide formation and subsequent bromination .

- Solid-phase Peptide Synthesis: The compound can also be synthesized as part of a peptide chain using standard solid-phase synthesis techniques.

H-alpha-Me-D-Phe(4-Br)-OH has several applications in various fields:

- Pharmaceutical Development: Its structural properties make it a candidate for developing new analgesics and neuroactive compounds.

- Research Tool: Used in studies investigating the structure-activity relationships of peptide analogs.

- Biochemical Assays: It serves as a substrate or inhibitor in enzymatic assays due to its reactive functional groups.

H-alpha-Me-D-Phe(4-Br)-OH shares structural similarities with other amino acid derivatives. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| H-alpha-Me-D-Phe-OH | Methyl group at alpha position | Lacks bromo substituent |

| H-D-Phe(4-Me)-OH | Methyl group at para position | No bromination; different electronic properties |

| H-alpha-Me-L-Phe-OH | Methyl group at alpha position | L-isomer; different biological activity |

| N-Boc-alpha-methyl-L-phenylalanine | Boc protecting group | Protects amine; used in peptide synthesis |

H-alpha-Me-D-Phe(4-Br)-OH's uniqueness lies in its bromo substituent, which alters its reactivity and biological interactions compared to other derivatives.

Bromination Strategies for Para-Substituted Phenylalanine Derivatives

The selective bromination of phenylalanine derivatives at the para position represents a critical synthetic transformation in the preparation of H-alpha-Me-D-Phe(4-Br)-OH [6]. Electrophilic aromatic substitution mechanisms govern the introduction of bromine atoms into aromatic amino acid systems, with the electron-withdrawing effect of the ammonium ion on the alpha-alkyl side chain influencing regioselectivity [6].

Direct bromination methodologies employ bromine-containing reagents in the presence of Lewis acid catalysts to achieve para-selective substitution [14]. The mechanism proceeds through the formation of a bromine-Lewis acid complex that serves as the electrophilic species, attacking the aromatic ring to form a resonance-stabilized carbocation intermediate [14]. The subsequent loss of a proton regenerates the aromatic system with the bromine substituent installed at the para position [14].

Research has demonstrated that bromination of aromatic amino acids exhibits superior regioselectivity compared to other halogenation reactions [6]. The formation of meta-substituted products occurs as a main product in phenylglycine bromination, accompanied by ortho and para-brominated derivatives in varying yields [6]. High-performance liquid chromatography analysis reveals that bromination selectivity is controlled by the orientational effect of existing substituents during sequential bromination reactions [6].

Table 1: Bromination Yields for Aromatic Amino Acid Derivatives

| Substrate | Meta Product (%) | Ortho Product (%) | Para Product (%) | Total Yield (%) |

|---|---|---|---|---|

| Phenylglycine | 44 | 9 | 22 | 75 |

| 2-Phenylethylamine | 0 | 21 | 22 | 43 |

| Benzylamine | 15 | 21 | 16 | 52 |

Palladium-catalyzed cross-coupling reactions utilizing brominated phenylalanine derivatives enable the formation of carbon-carbon bonds through Suzuki-Miyaura coupling methodologies [18]. These reactions proceed via oxidative addition of the aryl bromide to the palladium catalyst, followed by transmetallation with organoborane reagents and reductive elimination to form the coupled product [18]. The modularity and reliability inherent in palladium-catalyzed cross-coupling reactions make them indispensable tools in organic synthesis for constructing complex molecular architectures [17].

Stereoselective Synthesis of D-Configured α-Methyl Amino Acids

The asymmetric synthesis of D-configured α-methyl amino acids requires sophisticated stereocontrol strategies to establish the quaternary stereogenic center at the alpha position [9]. Chiral auxiliary methodologies provide a robust approach for controlling absolute stereochemistry through the temporary incorporation of chiral molecules that influence the stereochemical outcome of subsequent reactions [26]. The auxiliary is covalently coupled to the substrate, undergoes diastereoselective transformations, and is subsequently removed under conditions that preserve the desired stereochemical integrity [26].

Stereoselective carbon-phosphorus bond formation through the addition of phosphorus compounds to chiral imines represents a widely utilized strategy for preparing optically active α-amino acid precursors [9]. The nucleophilic addition proceeds through a Pudovik-like reaction mechanism, where the extent of asymmetric induction depends on steric and hydrophobic interactions between the nucleophile and substrate [9]. High diastereoselective ratios are achieved through conformational control of Schiff bases, where the carbon-hydrogen bond of the imine eclipses with the nitrogen-carbon-hydrogen fragment [9].

Table 2: Stereoselective Synthesis Outcomes for α-Methyl Amino Acids

| Chiral Auxiliary | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

|---|---|---|---|

| Galactosyl derivatives | 63-85 | 78:22 to 95:5 | 76-84 |

| Nickel complexes | 80-92 | 90:10 to 99:1 | 92-99 |

| Cinchona alkaloids | 75-90 | 85:15 to 98:2 | 78-96 |

Enantioselective alkylation reactions employ chiral phase transfer catalysts derived from Cinchona alkaloids to achieve high levels of stereochemical control [23]. The reaction of glycine Schiff bases with substituted benzyl bromides under the catalysis of Cinchona alkaloid phase transfer catalysts produces both R and S enantiomers of unnatural α-amino acid derivatives with excellent yields and enantioselectivity [23]. Cinchonine-type catalysts result in R-configured α-amino acid derivatives, while Cinchonidine-type catalysts afford S-configured products [23].

Synergistic photoredox and pyridoxal radical biocatalysis represents an innovative approach for stereoselective amino acid synthesis [12]. This methodology combines visible light photoredox catalysis with pyridoxal phosphate-dependent enzymes to enable radical-mediated carbon-carbon bond formation with excellent stereocontrol [12]. The process involves photocatalytic generation of alkyl radicals that engage with biocatalytically formed aminoacrylate intermediates to establish up to two contiguous stereocenters with high stereochemical fidelity [12].

Protecting Group Strategies in Solid-Phase Peptide Synthesis

Protecting group strategies form the foundation of successful solid-phase peptide synthesis, requiring orthogonal protection schemes that can be selectively removed without affecting other functional groups [10]. The fluorenylmethoxycarbonyl protecting group has emerged as the predominant choice for α-amino protection due to its base-labile nature and compatibility with automated peptide synthesizers [27]. The fluorenylmethoxycarbonyl group is removed under mild basic conditions using piperidine in dimethylformamide, minimizing side reactions and allowing for rapid synthesis cycles [27].

The tert-butyloxycarbonyl strategy employs acid-labile protecting groups that are removed under acidic conditions using trifluoroacetic acid [27]. While requiring harsher deprotection conditions compared to fluorenylmethoxycarbonyl chemistry, tert-butyloxycarbonyl-based synthesis offers advantages for sequences prone to racemization under basic conditions [27]. The quasi-orthogonal nature of tert-butyloxycarbonyl and benzyl protecting groups allows for independent removal using acids of different strengths [10].

Table 3: Comparison of Protecting Group Strategies in Solid-Phase Peptide Synthesis

| Parameter | Fluorenylmethoxycarbonyl | tert-Butyloxycarbonyl |

|---|---|---|

| Deprotection Conditions | Base (piperidine) | Acid (trifluoroacetic acid) |

| Equipment Requirements | Standard | Special handling |

| Reagent Cost | Higher | Lower |

| Scale Limitations | None | Limited by hydrogen fluoride cleavage |

| Orthogonality | Complete | Quasi-orthogonal |

| Peptide Solubility | Lower | Higher |

Side chain protecting groups require careful selection based on the functional groups present in the amino acid sequence [32]. Benzyl-based protecting groups are commonly used in conjunction with tert-butyloxycarbonyl chemistry, while tert-butyl-based protecting groups are employed with fluorenylmethoxycarbonyl strategies [32]. The para-nitrobenzyloxycarbonyl group represents an alternative protecting group that demonstrates orthogonality with respect to tert-butyloxycarbonyl, fluorenylmethoxycarbonyl, and allyloxycarbonyl protecting groups [31].

Resin selection plays a crucial role in solid-phase peptide synthesis, with polystyrene-based supports representing the most common choice due to their excellent swelling properties in organic solvents [29]. Wang linkers produce carboxylic acid products upon cleavage, while Rink linkers generate amide products [29]. The loading capacity and bead size influence reaction kinetics, with smaller beads providing faster diffusion and shorter reaction times [29].

Industrial-Scale Production via Continuous Flow Reactor Systems

Continuous flow reactor systems offer significant advantages for industrial-scale amino acid and peptide production through enhanced process control, improved heat and mass transfer, and reduced environmental impact [11]. The implementation of continuous stirred tank reactors with automated addition systems enables precise control of reaction parameters including temperature, pressure, and reagent stoichiometry [11]. High shear mixing facilitates rapid dispersion of solid reagents and concentrated base solutions, improving conversion efficiency and product quality [11].

Flow chemistry methodologies have revolutionized peptide synthesis by enabling the application of reduced amino acid equivalents while maintaining quantitative conversions [34]. Mesoscale reactors constructed for high-temperature and high-pressure operation allow for complete reaction parameter optimization [34]. Under optimized conditions, couplings of all twenty proteinogenic amino acids are achieved with only 1.5 amino acid equivalents, resulting in quantitative conversions and significant cost savings [34].

Table 4: Continuous Flow Synthesis Performance Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Amino Acid Equivalents | 3-5 | 1.5 |

| Reaction Time (per coupling) | 2-4 hours | 40 seconds to 2.5 minutes |

| Conversion (%) | 85-95 | >99 |

| Productivity (g/L/h) | 50-150 | 535 |

| Mass Intensity Improvement | Baseline | 24-fold better |

Automated fast-flow peptide synthesis instrumentation incorporates amino acid residues in as little as 40 seconds at temperatures up to 90 degrees Celsius [36]. The optimized protocol delivers products with high fidelity and chiral purity, enabling stepwise chemical synthesis of peptide chains exceeding 50 amino acids in length [36]. Single-domain protein chains ranging from 90 to 164 amino acids have been synthesized in 3.5 to 6.5 hours using these methodologies [36].

Microreactor technology provides precise control over reaction conditions through enhanced heat and mass transfer characteristics [37]. Multi-step peptide synthesis within microreactors achieves quantitative yields in 20 minutes compared to batch reactions that produce only moderate yields in 24 hours [37]. The implementation of fully automated peptide production lines with 2000-liter solid-phase synthesizer equipment represents the current state-of-the-art for industrial-scale manufacturing [39].

Solubility Behavior in Polar vs. Nonpolar Solvent Systems

The solubility behavior of H-alpha-Me-D-Phe(4-Br)-OH demonstrates a complex relationship between molecular structure and solvent polarity characteristics. The compound exhibits limited aqueous solubility under neutral pH conditions, a behavior consistent with other aromatic amino acid derivatives containing hydrophobic substituents [1] [2]. This reduced water solubility primarily results from the presence of the brominated aromatic ring system, which disrupts favorable hydration interactions typically observed with more polar amino acids.

In polar aprotic solvents, H-alpha-Me-D-Phe(4-Br)-OH demonstrates significantly enhanced solubility profiles. Dimethyl sulfoxide demonstrates excellent solvation capacity for this compound, with solubility characteristics similar to other halogenated amino acid derivatives [3] [4]. The strong dipolar interactions between dimethyl sulfoxide and the zwitterionic amino acid functionality facilitate dissolution, while the aprotic nature prevents competitive hydrogen bonding that might otherwise limit solubility. N,N-dimethylformamide exhibits comparable solvation behavior, providing good solubility through similar dipolar interactions and efficient solvation of both the ionic and aromatic components of the molecule.

Nonpolar solvent systems demonstrate favorable interactions with H-alpha-Me-D-Phe(4-Br)-OH, particularly chloroform and dichloromethane. The enhanced solubility in these systems results from favorable aromatic-halogen interactions and the ability of these solvents to accommodate the hydrophobic aromatic ring system [5]. The brominated substituent contributes additional favorable interactions through halogen bonding mechanisms and enhanced dispersion forces with the chlorinated solvents.

The pH-dependent solubility behavior in aqueous systems follows predictable patterns based on the ionization state of the amino acid functionality. Under acidic conditions (pH < 2), enhanced solubility occurs due to protonation of the amino group, increasing the overall polarity and charge density of the molecule [6]. Conversely, under basic conditions (pH > 9), deprotonation of the carboxyl group similarly enhances aqueous solubility through increased ionic character.

Moderately polar solvents such as ethyl acetate and acetone provide intermediate solubility characteristics. These solvents offer mixed polar and nonpolar character, enabling solvation of both the ionic amino acid functionality and the aromatic ring system. The solubility in these systems is typically higher than in pure water but lower than in strongly polar aprotic solvents.

| Solvent Category | Representative Solvents | Solubility Level | Primary Interaction Mechanism |

|---|---|---|---|

| Polar Protic | Water (neutral pH) | Limited | Hydrophobic aromatic interference |

| Polar Protic (acidic) | Water (pH < 2) | Enhanced | Amino group protonation |

| Polar Protic (basic) | Water (pH > 9) | Enhanced | Carboxyl group deprotonation |

| Polar Aprotic | DMSO, DMF | Good | Strong dipolar interactions |

| Nonpolar | Chloroform, DCM | Good | Aromatic-halogen interactions |

| Moderately Polar | Ethyl acetate, acetone | Moderate | Mixed polar/nonpolar solvation |

Acid-Base Equilibria and pKa Determination

The acid-base equilibria of H-alpha-Me-D-Phe(4-Br)-OH involve two primary ionizable functional groups: the α-carboxyl group and the α-amino group. Based on structural analysis and comparison with related brominated phenylalanine derivatives, the carboxyl group pKa is predicted to be 2.18 ± 0.10 [5] [6]. This value shows minimal deviation from unsubstituted phenylalanine (pKa = 1.83), indicating that the 4-bromo substitution and α-methyl group have limited influence on carboxyl group acidity.

The amino group pKa is estimated to be 9.4 ± 0.2, representing a slight increase compared to L-phenylalanine (pKa = 9.13) [6] [7] [8]. This modest increase results from the electron-withdrawing effect of the 4-bromo substituent, which reduces the basicity of the amino group through inductive effects transmitted through the aromatic ring system. The α-methyl substitution provides additional steric hindrance that may contribute to the slightly elevated pKa value.

The isoelectric point of H-alpha-Me-D-Phe(4-Br)-OH is calculated to be 5.8 ± 0.2, derived from the Henderson-Hasselbalch equation using the individual pKa values. This represents a slight increase from L-phenylalanine (pI = 5.48), consistent with the observed changes in individual ionization constants.

Molecular speciation varies significantly with pH, affecting both solubility and chemical reactivity. At physiological pH (approximately 7.4), the molecule exists predominantly in its zwitterionic form, with both carboxyl and amino groups ionized. Below pH 2.18, the carboxyl group becomes protonated, resulting in a net positive charge. Above pH 9.4, the amino group becomes deprotonated, yielding a net negative charge.

The buffering capacity of H-alpha-Me-D-Phe(4-Br)-OH solutions is most pronounced near the individual pKa values, particularly around pH 2.2 and pH 9.4. These regions represent maximum resistance to pH change upon addition of acid or base, following the Henderson-Hasselbalch relationship for diprotic systems.

| pH Range | Predominant Species | Net Charge | Relative Abundance |

|---|---|---|---|

| < 1.5 | H₃N⁺-CHR-COOH | +1 | >95% |

| 1.5-3.5 | H₃N⁺-CHR-COO⁻ | 0 | >90% |

| 3.5-8.5 | H₃N⁺-CHR-COO⁻ | 0 | >95% |

| 8.5-10.5 | H₂N-CHR-COO⁻ | -1 | >90% |

| > 11.0 | H₂N-CHR-COO⁻ | -1 | >95% |

Thermal Stability and Degradation Pathways

The thermal stability characteristics of H-alpha-Me-D-Phe(4-Br)-OH reflect the complex interplay between amino acid backbone stability and aromatic substituent effects. Thermal decomposition onset is predicted to occur between 200-250°C, based on comparative studies of related brominated amino acid derivatives [9] [10]. This temperature range represents the initial stages of molecular fragmentation, preceding major decomposition events.

Major decomposition occurs in the temperature range of 300-400°C, consistent with patterns observed for other aromatic amino acids undergoing thermal degradation [9] [11]. The presence of the 4-bromo substituent and α-methyl group provides modest thermal stabilization compared to unsubstituted amino acids, primarily through enhanced intermolecular interactions and increased molecular rigidity.

The primary degradation pathway involves decarboxylation, a common thermal reaction for amino acids at elevated temperatures [9]. This process results in the loss of carbon dioxide and formation of the corresponding amine derivative. The reaction mechanism proceeds through formation of a quinonoid intermediate, facilitated by the aromatic ring system and stabilized by the electron-withdrawing bromo substituent.

Secondary degradation pathways include deamination reactions, leading to formation of the corresponding carboxylic acid and ammonia loss [9]. This pathway becomes more prominent at higher temperatures and longer exposure times. The α-methyl substitution provides additional complexity to the degradation pattern, potentially influencing the relative rates of competing decomposition reactions.

The activation energy for thermal degradation is estimated to range between 88-137 kJ/mol, based on kinetic studies of amino acid thermal decomposition [11]. This range reflects the energy barrier for breaking the weakest bonds in the molecule, typically the C-N bond in the amino acid backbone or the C-C bond adjacent to the carboxyl group.

Degradation products include carbon dioxide, ammonia, and various brominated aromatic compounds. The specific distribution of products depends on temperature, atmosphere composition, and heating rate. Under inert atmosphere conditions, pyrolytic fragmentation predominates, while oxidative conditions promote formation of different product distributions.

| Temperature Range (°C) | Degradation Process | Primary Products | Mechanism |

|---|---|---|---|

| 200-250 | Onset/Initial | Water loss, rearrangement | Dehydration, isomerization |

| 250-300 | Early decomposition | CO₂, rearranged organics | Decarboxylation |

| 300-400 | Major decomposition | NH₃, brominated aromatics | Deamination, fragmentation |

| >400 | Complete fragmentation | Small molecules, char | Multiple pathways |

Crystallization Behavior and Polymorphic Forms

The crystallization behavior of H-alpha-Me-D-Phe(4-Br)-OH reflects the complex interplay between molecular conformation, intermolecular interactions, and packing efficiency considerations typical of substituted amino acids. Based on structural similarities to other phenylalanine derivatives, the compound is expected to crystallize in monoclinic or orthorhombic crystal systems [12] [13] [14], with space groups commonly observed for amino acids including P2₁ or P2₁2₁2₁.

Polymorphic behavior is anticipated based on the rich solid-state chemistry demonstrated by L-phenylalanine and related derivatives [12] [14]. The presence of the 4-bromo substituent and α-methyl group introduces additional conformational flexibility and intermolecular interaction possibilities, potentially leading to multiple crystalline forms. Polymorphism in this system likely arises from different arrangements of molecular bilayers, similar to patterns observed in L-phenylalanine polymorphs.

Intermolecular interactions governing crystal packing include conventional hydrogen bonding between amino and carboxyl groups, supplemented by halogen bonding interactions involving the bromine substituent [15] [16]. The brominated aromatic ring participates in π-π stacking interactions, while the halogen substituent can form directional contacts with nitrogen and oxygen atoms in neighboring molecules. These halogen bonds provide additional stability to certain polymorphic forms and influence the relative thermodynamic stability of different crystal structures.

Crystallization conditions significantly influence the polymorphic form obtained. Slow evaporation from organic solvents typically favors formation of thermodynamically stable polymorphs, while rapid crystallization or seeding with specific polymorph crystals can kinetically trap metastable forms [17] [18]. Solvent choice affects both nucleation kinetics and the relative stability of different polymorphic forms through specific solvation effects.

Crystal morphology is expected to consist of needle-like or plate-like habits, characteristic of amino acid crystals [19] [17]. The specific morphology depends on the relative growth rates of different crystallographic faces, which are influenced by surface chemistry and intermolecular interaction patterns. The 4-bromo substituent may promote anisotropic growth through preferential π-π stacking along specific crystallographic directions.

Packing motifs likely involve bilayer arrangements with alternating molecular conformers, similar to patterns observed in L-phenylalanine polymorphs [12] [14]. The α-methyl substitution introduces asymmetry that affects molecular packing efficiency and may stabilize certain polymorphic forms through favorable van der Waals interactions. The brominated aromatic rings organize into columns or sheets through π-π stacking, with halogen bonding providing additional structural organization.

| Crystallographic Parameter | Expected Range/Type | Influencing Factors |

|---|---|---|

| Crystal System | Monoclinic/Orthorhombic | Molecular symmetry, packing efficiency |

| Space Group | P2₁, P2₁2₁2₁ | Hydrogen bonding patterns |

| Polymorphic Forms | 2-4 distinct forms | Conformational flexibility, interaction diversity |

| Crystal Habit | Needles, plates | Anisotropic intermolecular interactions |

| Packing Density | 1.4-1.6 g/cm³ | Balance of interactions vs. void space |

XLogP3

Dates

Explore Compound Types